

An In-depth Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-2-hydroxybenzaldehyde

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This technical guide provides a comprehensive overview of **4-Fluoro-2-hydroxybenzaldehyde**, a key chemical intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, experimental protocols for its synthesis and purification, and its applications.

Chemical and Physical Properties

4-Fluoro-2-hydroxybenzaldehyde, also known as 4-Fluorosalicylaldehyde, is a solid organic compound.^[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	140.11 g/mol	[1] [2] [3]
Molecular Formula	C ₇ H ₅ FO ₂	[1] [2] [3]
CAS Number	348-28-7	[1] [2] [3]
Melting Point	70-72 °C	[1] [4]
Boiling Point	208.2 ± 20.0 °C (Predicted)	[1]
Density	1.350 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	7.18 ± 0.10 (Predicted)	[1]
Physical Form	Solid Powder	
Purity	Typically ≥ 97-99%	[3] [5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **4-Fluoro-2-hydroxybenzaldehyde** are crucial for its effective use in research and development.

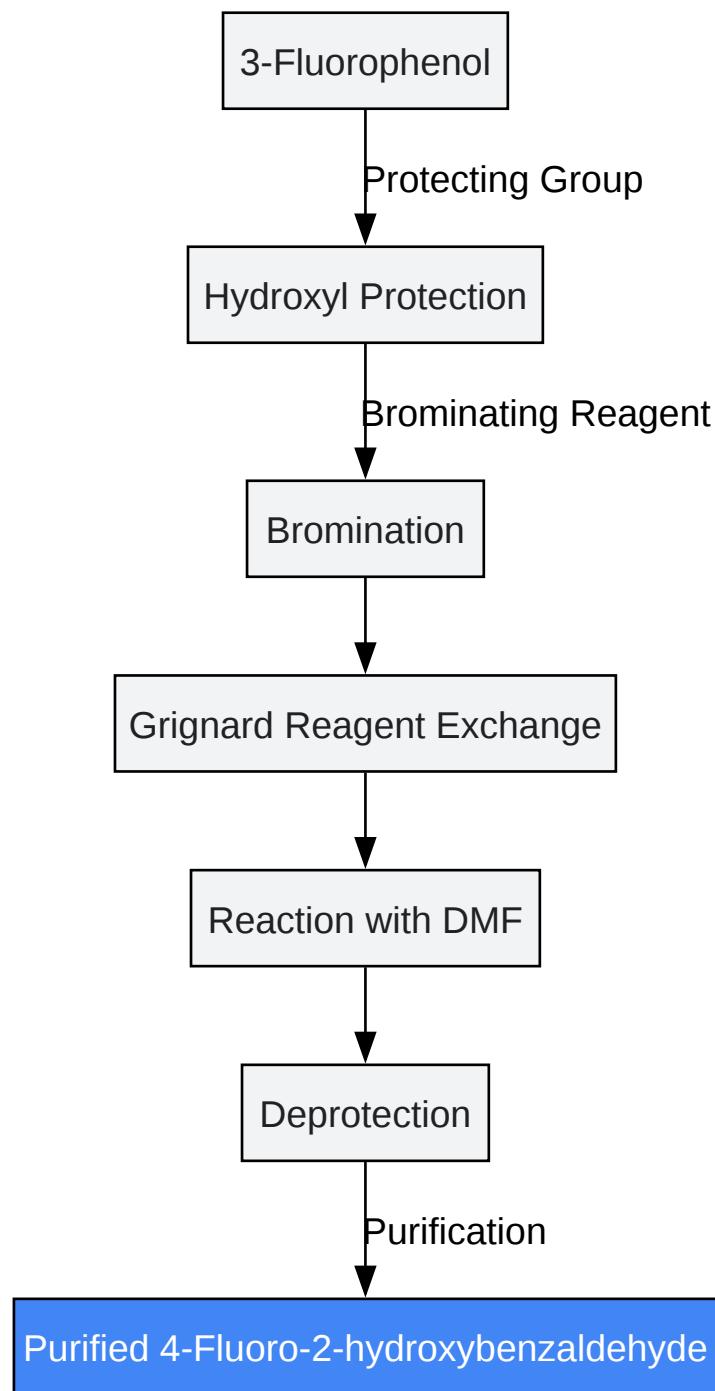
A common synthetic route involves the formylation of 3-fluorophenol.[\[6\]](#)

Protocol: Formylation of 3-Fluorophenol[\[6\]](#)

- To a mixture containing 3-fluorophenol (5 mL, 55.3 mmol) and anhydrous acetonitrile (250 mL), add magnesium chloride (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).
- Stir the reaction mixture under reflux conditions for 5 hours.
- After the reaction period, cool the mixture to room temperature.
- Quench the reaction by adding 5% hydrochloric acid (250 mL).
- Extract the product with ethyl acetate (3 x 100 mL).

- Combine the organic layers and wash them sequentially with 5% hydrochloric acid, water, and brine.
- Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to yield **4-fluoro-2-hydroxybenzaldehyde** as a light yellow solid.

A multi-step synthesis approach starting from 3-fluorophenol has also been developed, which involves the protection of the hydroxyl group, followed by bromination, Grignard reagent exchange, reaction with DMF, and subsequent deprotection.[\[7\]](#)



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General multi-step synthesis workflow for **4-Fluoro-2-hydroxybenzaldehyde**.

Effective purification is essential to obtain high-purity **4-Fluoro-2-hydroxybenzaldehyde** for subsequent applications.

Protocol 1: Recrystallization[8]

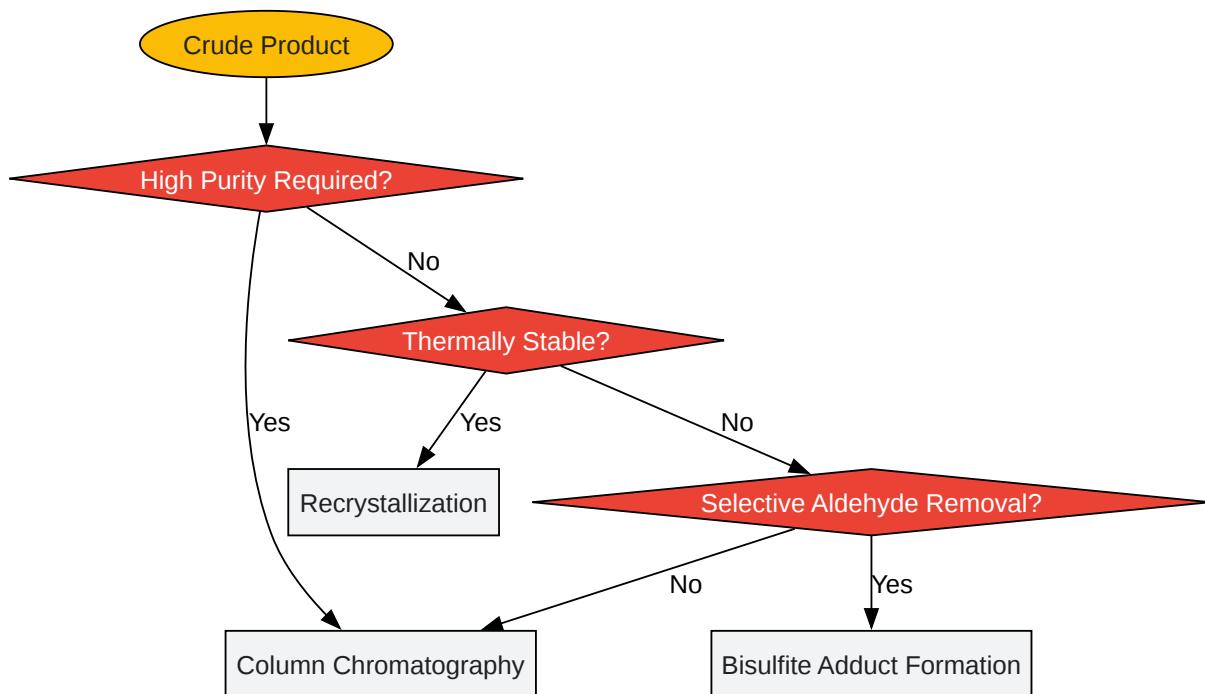
- Dissolve the crude **4-Fluoro-2-hydroxybenzaldehyde** in a minimal amount of hot isopropyl ether (approximately 60-65°C).
- If colored impurities are present, add a small amount of activated charcoal to the hot solution.
- Perform a hot filtration to remove any insoluble materials or charcoal.
- Allow the filtrate to cool slowly to room temperature to facilitate crystal formation.
- To maximize yield, place the flask in an ice bath.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small volume of cold isopropyl ether.
- Dry the crystals under vacuum.

Protocol 2: Purification via Bisulfite Adduct Formation[8]

This method is effective for selectively removing the aldehyde from a reaction mixture.

- Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
- Transfer the solution to a separatory funnel.
- Add a freshly prepared saturated aqueous solution of sodium bisulfite.
- Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form.
- Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct.
- Separate and retain the organic layer, which should now be free of the aldehyde.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to recover other components of the mixture.



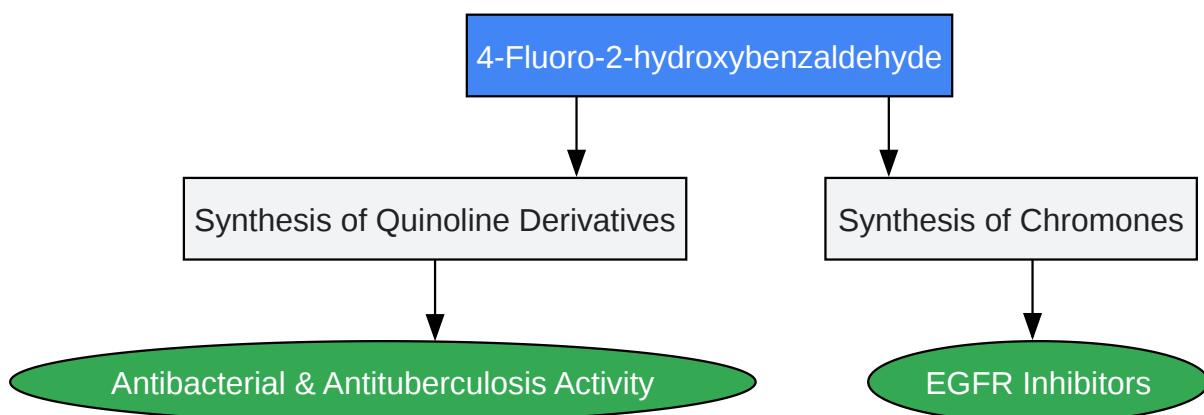
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Decision workflow for selecting a purification method.

Applications in Synthesis

4-Fluoro-2-hydroxybenzaldehyde is a valuable building block in organic synthesis, particularly for creating molecules with potential therapeutic applications.

It serves as a key reagent in the synthesis of quinoline derivatives, which are being investigated for their potential antibacterial and antituberculosis effects.^[1] Additionally, it is used in the preparation of chromones.^[1] Research has also utilized this compound in the discovery of inhibitors for drug-resistant EGFR triple mutants.

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*Role of **4-Fluoro-2-hydroxybenzaldehyde** as a precursor in synthesis.*

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